9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
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Overview
Description
9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is a synthetic steroid compound. It is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in medical and scientific research due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves multiple steps. One common method includes the bromination of a precursor steroid compound, followed by acetylation to introduce the acetate group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of acetic anhydride in the presence of a catalyst to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or ketone groups, while reduction may produce alcohols or alkanes .
Scientific Research Applications
9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the effects of corticosteroids on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceuticals and as a standard for quality control in steroid production
Mechanism of Action
The mechanism of action of 9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves binding to glucocorticoid receptors in cells. This binding alters the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
- 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate
- (6alpha,16alpha)-9-bromo-6-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
- Dexamethasone phosphate
Uniqueness
Compared to similar compounds, 9-Bromo-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is unique due to its specific bromination and acetylation, which confer distinct biological activities. These modifications can enhance its potency and selectivity for glucocorticoid receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
93052-90-5 |
---|---|
Molecular Formula |
C24H31BrO6 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-16-6-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(18,25)21(3)7-5-15(27)10-17(13)21/h5,7,10,13,16,18-19,28,30H,6,8-9,11-12H2,1-4H3/t13-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
XOQOMKHSENZMAZ-OOACPSMNSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
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